molecular formula C14H11NO2 B3055572 3-(Benzoxazol-2-yl)benzyl alcohol CAS No. 65540-83-2

3-(Benzoxazol-2-yl)benzyl alcohol

Cat. No.: B3055572
CAS No.: 65540-83-2
M. Wt: 225.24 g/mol
InChI Key: ISXYEFBBGCZMAE-UHFFFAOYSA-N
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Description

3-(Benzoxazol-2-yl)benzyl alcohol is an organic compound that features a benzoxazole ring fused to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoxazol-2-yl)benzyl alcohol typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions, followed by reduction of the resulting imine to yield the desired alcohol. Common reagents used in these reactions include titanium tetraisopropoxide, mesoporous titania-alumina mixed oxide, and various metal catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-yielding catalytic processes. For example, the use of copper-catalyzed reactions under microwave conditions has been shown to be effective for the synthesis of benzoxazole derivatives . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoxazol-2-yl)benzyl alcohol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides and carboxylates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoxazole-2-carboxylic acid, while nucleophilic substitution can produce benzoxazole-2-yl ethers .

Scientific Research Applications

3-(Benzoxazol-2-yl)benzyl alcohol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(Benzoxazol-2-yl)phenol: Similar structure but with a phenol group instead of a benzyl alcohol.

    2-(Benzoxazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of a benzyl alcohol.

    2-(Benzoxazol-2-yl)benzaldehyde: Features an aldehyde group instead of a benzyl alcohol

Uniqueness

3-(Benzoxazol-2-yl)benzyl alcohol is unique due to its specific combination of a benzoxazole ring and a benzyl alcohol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYEFBBGCZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589255
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-83-2
Record name [3-(1,3-Benzoxazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(1,3-benzoxazol-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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